REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:6][CH:7]=1.[N:17]#[C:18]Br>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]([CH2:9][CH:10]3[CH2:11][CH2:12][O:13][CH2:14][CH2:15]3)[C:18]([NH2:17])=[N:16][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
1.026 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)NCC1CCOCC1)N
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Name
|
|
Quantity
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65 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
|
0.903 g
|
Type
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reactant
|
Smiles
|
N#CBr
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The reaction is stirred at room temperature overnight
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After this time the mixture is concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC2=C(N(C(=N2)N)CC2CCOCC2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |